molecular formula C15H11ClN4O2S B470992 3-[5-[(2-Chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid CAS No. 634172-13-7

3-[5-[(2-Chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid

Cat. No.: B470992
CAS No.: 634172-13-7
M. Wt: 346.8g/mol
InChI Key: JEMZGUAXODUYCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-[(2-Chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid is an organic compound that features a tetrazole ring substituted with a 2-chlorobenzylthio group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-[(2-Chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Thioether Formation: The 2-chlorobenzylthio group is introduced via a nucleophilic substitution reaction where a thiol reacts with 2-chlorobenzyl chloride.

    Coupling with Benzoic Acid: The final step involves coupling the tetrazole-thioether intermediate with benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[5-[(2-Chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation or cancer.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study biological pathways and interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 3-[5-[(2-Chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles
  • 3,5-bis[(2-chlorobenzyl)thio]isothiazole-4-carbonitrile

Uniqueness

3-[5-[(2-Chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid is unique due to the presence of both a tetrazole ring and a benzoic acid moiety, which can impart distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable scaffold for further research and development.

Properties

CAS No.

634172-13-7

Molecular Formula

C15H11ClN4O2S

Molecular Weight

346.8g/mol

IUPAC Name

3-[5-[(2-chlorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid

InChI

InChI=1S/C15H11ClN4O2S/c16-13-7-2-1-4-11(13)9-23-15-17-18-19-20(15)12-6-3-5-10(8-12)14(21)22/h1-8H,9H2,(H,21,22)

InChI Key

JEMZGUAXODUYCV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CSC2=NN=NN2C3=CC=CC(=C3)C(=O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=NN2C3=CC=CC(=C3)C(=O)O)Cl

solubility

27.2 [ug/mL]

Origin of Product

United States

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